Cas no 850907-71-0 (5-(4-methylphenyl)methoxy-2-(2-methylphenyl)methyl-1,2,3,4-tetrahydroisoquinolin-1-one)

5-(4-methylphenyl)methoxy-2-(2-methylphenyl)methyl-1,2,3,4-tetrahydroisoquinolin-1-one is a synthetic tetrahydroisoquinoline derivative with potential applications in medicinal chemistry and pharmaceutical research. Its structure features substituted phenyl and methoxy groups, which may influence its binding affinity and selectivity in biological systems. The compound’s rigid tetrahydroisoquinoline core provides a stable scaffold for further modifications, making it a valuable intermediate in drug discovery. Its lipophilic substituents could enhance membrane permeability, while the ketone functionality offers a site for additional chemical transformations. This compound may be of interest for studying structure-activity relationships in central nervous system (CNS) targets or as a precursor for bioactive molecules.
5-(4-methylphenyl)methoxy-2-(2-methylphenyl)methyl-1,2,3,4-tetrahydroisoquinolin-1-one structure
850907-71-0 structure
Product name:5-(4-methylphenyl)methoxy-2-(2-methylphenyl)methyl-1,2,3,4-tetrahydroisoquinolin-1-one
CAS No:850907-71-0
MF:C25H25NO2
MW:371.47150683403
CID:5954636
PubChem ID:2152227

5-(4-methylphenyl)methoxy-2-(2-methylphenyl)methyl-1,2,3,4-tetrahydroisoquinolin-1-one Chemical and Physical Properties

Names and Identifiers

    • 5-(4-methylphenyl)methoxy-2-(2-methylphenyl)methyl-1,2,3,4-tetrahydroisoquinolin-1-one
    • 1(2H)-Isoquinolinone, 3,4-dihydro-5-[(4-methylphenyl)methoxy]-2-[(2-methylphenyl)methyl]-
    • AKOS024583317
    • 5-[(4-methylphenyl)methoxy]-2-[(2-methylphenyl)methyl]-1,2,3,4-tetrahydroisoquinolin-1-one
    • 5-[(4-methylphenyl)methoxy]-2-[(2-methylphenyl)methyl]-3,4-dihydroisoquinolin-1-one
    • 850907-71-0
    • 2-(2-methylbenzyl)-5-((4-methylbenzyl)oxy)-3,4-dihydroisoquinolin-1(2H)-one
    • F0556-0651
    • Inchi: 1S/C25H25NO2/c1-18-10-12-20(13-11-18)17-28-24-9-5-8-23-22(24)14-15-26(25(23)27)16-21-7-4-3-6-19(21)2/h3-13H,14-17H2,1-2H3
    • InChI Key: OPDJVCYGYHJEPI-UHFFFAOYSA-N
    • SMILES: C1(=O)C2=C(C(OCC3=CC=C(C)C=C3)=CC=C2)CCN1CC1=CC=CC=C1C

Computed Properties

  • Exact Mass: 371.188529040g/mol
  • Monoisotopic Mass: 371.188529040g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 28
  • Rotatable Bond Count: 5
  • Complexity: 513
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5.1
  • Topological Polar Surface Area: 29.5Ų

Experimental Properties

  • Density: 1.163±0.06 g/cm3(Predicted)
  • Boiling Point: 578.1±50.0 °C(Predicted)
  • pka: -1.89±0.20(Predicted)

5-(4-methylphenyl)methoxy-2-(2-methylphenyl)methyl-1,2,3,4-tetrahydroisoquinolin-1-one Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F0556-0651-1mg
5-[(4-methylphenyl)methoxy]-2-[(2-methylphenyl)methyl]-1,2,3,4-tetrahydroisoquinolin-1-one
850907-71-0 90%+
1mg
$54.0 2023-05-17
Life Chemicals
F0556-0651-4mg
5-[(4-methylphenyl)methoxy]-2-[(2-methylphenyl)methyl]-1,2,3,4-tetrahydroisoquinolin-1-one
850907-71-0 90%+
4mg
$66.0 2023-05-17
Life Chemicals
F0556-0651-3mg
5-[(4-methylphenyl)methoxy]-2-[(2-methylphenyl)methyl]-1,2,3,4-tetrahydroisoquinolin-1-one
850907-71-0 90%+
3mg
$63.0 2023-05-17
Life Chemicals
F0556-0651-2μmol
5-[(4-methylphenyl)methoxy]-2-[(2-methylphenyl)methyl]-1,2,3,4-tetrahydroisoquinolin-1-one
850907-71-0 90%+
2μl
$57.0 2023-05-17
Life Chemicals
F0556-0651-2mg
5-[(4-methylphenyl)methoxy]-2-[(2-methylphenyl)methyl]-1,2,3,4-tetrahydroisoquinolin-1-one
850907-71-0 90%+
2mg
$59.0 2023-05-17

Additional information on 5-(4-methylphenyl)methoxy-2-(2-methylphenyl)methyl-1,2,3,4-tetrahydroisoquinolin-1-one

Introduction to 5-(4-methylphenyl)methoxy-2-(2-methylphenyl)methyl-1,2,3,4-tetrahydroisoquinolin-1-one (CAS No. 850907-71-0)

5-(4-methylphenyl)methoxy-2-(2-methylphenyl)methyl-1,2,3,4-tetrahydroisoquinolin-1-one is a structurally complex organic molecule that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the tetrahydroisoquinoline class of alkaloids, which are known for their diverse biological activities and potential therapeutic applications. The presence of multiple aromatic rings and functional groups in its structure imparts unique chemical and pharmacological properties, making it a subject of extensive research in drug discovery and development.

The CAS number 850907-71-0 uniquely identifies this compound in scientific literature and databases. Its molecular formula and structural configuration suggest a high degree of complexity, which is often associated with compounds exhibiting potent biological effects. The compound features a central tetrahydroisoquinoline core, flanked by two aromatic substituents: 4-methylphenyl (m-toluene) at the 5-position and 2-methylphenyl (p-toluene) at the 2-position. Additionally, a methoxy group is attached to the 5-position of the aromatic ring, further enhancing its pharmacophoric potential.

The synthesis of such intricate molecules typically involves multi-step organic reactions, including condensation, cyclization, and functional group transformations. The precise arrangement of substituents around the tetrahydroisoquinoline scaffold is critical for determining its biological activity. In recent years, there has been growing interest in developing novel tetrahydroisoquinoline derivatives as potential therapeutic agents due to their demonstrated efficacy in various pharmacological assays.

One of the most compelling aspects of this compound is its potential as a lead molecule for drug discovery. The tetrahydroisoquinoline scaffold is well-documented for its role in modulating neurotransmitter systems, making it a valuable candidate for treating neurological disorders such as depression, Parkinson's disease, and addiction. The additional aromatic rings and methoxy group may contribute to enhanced binding affinity to specific biological targets, thereby improving therapeutic efficacy.

Recent studies have highlighted the importance of structural optimization in tetrahydroisoquinoline derivatives to enhance their pharmacokinetic properties. For instance, modifications at the 1-position of the tetrahydroisoquinoline ring can significantly influence metabolic stability and bioavailability. The presence of both 4-methylphenyl and 2-methylphenyl substituents may provide steric hindrance that could prevent rapid degradation or metabolism, thereby prolonging the compound's biological activity.

The methoxy group at the 5-position serves as an important pharmacophore that can interact with biological targets through hydrogen bonding or hydrophobic interactions. This functional group is commonly found in bioactive molecules and has been shown to enhance binding affinity in various drug-receptor interactions. The combination of these structural elements makes 5-(4-methylphenyl)methoxy-2-(2-methylphenyl)methyl-1,2,3,4-tetrahydroisoquinolin-1-one a promising candidate for further investigation.

In terms of biological activity, preliminary studies suggest that this compound may exhibit properties similar to other tetrahydroisoquinoline derivatives known for their CNS-penetrating capabilities. The aromatic rings could facilitate blood-brain barrier penetration, while the methoxy group may enhance receptor binding affinity. Further research is needed to elucidate its exact mechanism of action and therapeutic potential.

The synthesis of this compound also presents an opportunity to explore novel synthetic pathways that could be applied to other tetrahydroisoquinoline derivatives. Efficient synthetic strategies are crucial for producing these complex molecules on a scalable basis for preclinical and clinical studies. Advances in synthetic methodology could accelerate the development pipeline for new drugs based on this scaffold.

The growing body of evidence supporting the therapeutic potential of tetrahydroisoquinoline derivatives has spurred interest from pharmaceutical companies and academic researchers alike. This compound represents an example of how structural complexity can be leveraged to develop novel bioactive molecules with tailored pharmacological profiles. As research continues to uncover new applications for this class of compounds, 5-(4-methylphenyl)methoxy-2-(2-methylphenyl)methyl-1,2,3,4-tetrahydroisoquinolin-1-one may emerge as a key player in future drug development efforts.

In conclusion,5-(4-methylphenyl)methoxy-2-(2-methylphenyl)methyl-1,2,3,4-tetrahydroisoquinolin-1-one (CAS No. 850907-71-0) is a structurally intriguing molecule with significant potential in pharmaceutical research. Its complex architecture and functional groups make it an attractive candidate for further exploration as a lead compound in drug discovery programs targeting neurological disorders. Continued investigation into its biological activity and synthetic pathways will be essential for realizing its full therapeutic promise.

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